molecular formula C16H15NO3 B11850918 2-(3,4-Dimethoxyphenyl)isoindolin-1-one CAS No. 89313-73-5

2-(3,4-Dimethoxyphenyl)isoindolin-1-one

Cat. No.: B11850918
CAS No.: 89313-73-5
M. Wt: 269.29 g/mol
InChI Key: JHHONLLSDOMOEE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)isoindolin-1-one can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials. The reaction typically involves the combination of isonitrile, amine, and methyl 2-formylbenzoate in an acid-free Ugi-type reaction to afford the desired intermediate, which then undergoes intramolecular amidation to form the isoindolinone core .

Another method involves the use of ultrasonic-assisted synthesis, where the reaction medium is subjected to ultrasonic waves to enhance the reaction rates and yields. This method has been shown to be effective in the synthesis of various isoindolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions. The use of microwave irradiation and solventless conditions has also been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)isoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can convert the isoindolinone core to isoindoline derivatives.

    Substitution: The aromatic ring of the 3,4-dimethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted isoindolinone and isoindoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, as a dopamine receptor ligand, the compound binds to the receptor’s allosteric binding site, modulating its activity. This interaction is mediated by key amino acid residues at the binding site, leading to changes in receptor conformation and function .

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)isoindolin-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.

Properties

CAS No.

89313-73-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C16H15NO3/c1-19-14-8-7-12(9-15(14)20-2)17-10-11-5-3-4-6-13(11)16(17)18/h3-9H,10H2,1-2H3

InChI Key

JHHONLLSDOMOEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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